(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cinnamylpiperazine . Cinnamylpiperazines are a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar cinnamylpiperazine derivatives have been synthesized in a three-step process starting from commercially available piperazine .Applications De Recherche Scientifique
Biodistribution Studies for Anti-Chagas Agent
A study by Rodríguez et al. (2017) on a structurally related compound, focusing on its biodistribution, revealed its potential as an anti-Chagas agent. The research developed a BODIPY-fluorophore-based probe for in vivo tracing to establish future administration routes and regimens for treating Chagas disease. This study exemplifies the importance of understanding how drugs distribute within the body to optimize their therapeutic effects (Rodríguez et al., 2017).
Stereoselective Synthesis
Shivprakash and Reddy (2014) demonstrated the stereoselective synthesis of cinnamylpiperazine derivatives, including (Z)-1-benzhydryl-4-cinnamylpiperazines, through the Wittig Reaction. This synthesis method is crucial for creating compounds with specific configurations, which can significantly impact their biological activity and pharmacological properties (Shivprakash & Reddy, 2014).
Positive Inotropic Activity
A study by Wu et al. (2012) synthesized a series of compounds, including (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, to evaluate their positive inotropic activity. This research highlights the potential therapeutic applications of such compounds in treating cardiovascular diseases by improving heart contractility (Wu et al., 2012).
Drug Metabolism Studies
Morishita, Baba, and Nagase (1978) utilized an ion cluster technique for the detection of urinary metabolites of a similar compound, 1-butyryl-4-cinnamylpiperazine. This study underscores the significance of understanding drug metabolism for improving drug design and safety profiles (Morishita et al., 1978).
Conformational Study on Opioid Receptors
Toma et al. (1992) conducted a molecular mechanics and 1H NMR conformational study on compounds including 3-trans-cinnanyl-8-propionyl-3,8-diazabicyclo[3,2,1]octane, highlighting their activity on opioid receptors. This research contributes to our understanding of how structural conformations affect the interaction with biological targets, such as opioid receptors, potentially leading to the development of new pain management therapies (Toma et al., 1992).
Propriétés
IUPAC Name |
6-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-18-8-9-21-19(15-18)22(26)20(16-27-21)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQOMBWIPQBCW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.